Stilbene naphthotriazole

Description

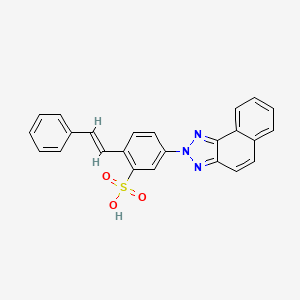

Structure

2D Structure

3D Structure

Properties

CAS No. |

4434-38-2 |

|---|---|

Molecular Formula |

C24H17N3O3S |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

5-benzo[e]benzotriazol-2-yl-2-[(E)-2-phenylethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C24H17N3O3S/c28-31(29,30)23-16-20(14-12-19(23)11-10-17-6-2-1-3-7-17)27-25-22-15-13-18-8-4-5-9-21(18)24(22)26-27/h1-16H,(H,28,29,30)/b11-10+ |

InChI Key |

NERFNEXXWTXEMR-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Stilbene Naphthotriazole and Its Derivatives

Wittig Reaction Pathways for Stilbene (B7821643) Naphthotriazole Precursors

The Wittig reaction is a cornerstone in the synthesis of the stilbene core of these molecules. libretexts.orgwiley-vch.destudy.com This reaction facilitates the creation of a carbon-carbon double bond by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. study.comwikipedia.org For the purposes of synthesizing stilbene naphthotriazole precursors, this involves the coupling of two aromatic fragments, one containing a triazole ring and the other destined to become part of the stilbene backbone.

The fundamental approach for synthesizing 1,2,3-triazolostilbenes involves the condensation of an aryl aldehyde with a phosphorus-stabilized carbanion. fu-berlin.de The classic Wittig reaction pathway begins with the preparation of a phosphonium (B103445) salt, typically by reacting triphenylphosphine (B44618) with a benzyl (B1604629) halide. fu-berlin.deudel.edu This salt is then deprotonated with a strong base to form the corresponding phosphorus ylide. fu-berlin.de

To generate the target 1,2,3-triazolostilbene, one of the reactants must contain the 1,2,3-triazole ring. This can be achieved through two primary routes:

Route A: Reaction of a triazole-substituted benzaldehyde (B42025) with a benzyltriphenylphosphonium (B107652) ylide.

Route B: Reaction of a benzaldehyde with a triazole-substituted benzyltriphenylphosphonium ylide.

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene (the triazolostilbene) and triphenylphosphine oxide. study.comudel.edu

Table 1: Wittig Reaction Components for 1,2,3-Triazolostilbene Synthesis

| Route | Aldehyde Component | Ylide Precursor (Phosphonium Salt) | Resulting Precursor |

|---|---|---|---|

| A | Triazole-substituted Benzaldehyde | Benzyltriphenylphosphonium Halide | 1,2,3-Triazolostilbene |

| B | Benzaldehyde | Triazole-substituted Benzyltriphenylphosphonium Halide | 1,2,3-Triazolostilbene |

The Wittig reaction typically produces a mixture of geometric isomers, namely the (E)- and (Z)-stilbenes, also known as trans and cis isomers, respectively. fu-berlin.de For the subsequent photochemical cyclization step, only the cis-isomer is sterically capable of forming the new ring. nih.govresearchtrends.netstrath.ac.uk Therefore, controlling the stereochemical outcome of the Wittig reaction is of significant importance.

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org

Non-stabilized Ylides: Ylides with simple alkyl or aryl substituents are generally non-stabilized and tend to react under kinetic control to predominantly yield the (Z)- or cis-alkene. organic-chemistry.org

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., carbonyl, ester) are stabilized by resonance. These ylides react more slowly and under thermodynamic control, leading primarily to the (E)- or trans-alkene. organic-chemistry.org

To favor the formation of the thermodynamically more stable trans-isomer, which can later be isomerized to the cis-form photochemically, a stabilized ylide or a variation of the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, can be employed. nih.gov The Schlosser modification of the Wittig reaction also provides a pathway to the E-alkene by converting the intermediate erythro betaine to the more stable threo betaine before elimination. wikipedia.org

Table 2: Influence of Ylide Type on Stereoselectivity

| Ylide Type | Substituents | Reactivity | Predominant Isomer |

|---|---|---|---|

| Non-stabilized | Alkyl, Aryl | High | (Z)-alkene (cis) |

| Stabilized | -COOR, -CN, -COR | Low | (E)-alkene (trans) |

Photochemical Cyclization Strategies for Naphthotriazole Formation

The crucial step in forming the fused naphthotriazole ring is the photochemical cyclization of the 1,2,3-triazolostilbene precursor. researchgate.net This process is analogous to the well-documented photocyclization of stilbene to form phenanthrene (B1679779) and is a powerful tool for creating polycyclic aromatic systems. nih.govresearchtrends.netnih.gov

Upon irradiation with ultraviolet (UV) light, the cis-isomer of the triazolostilbene undergoes an intramolecular 6π-electrocyclic reaction. organicreactions.org This pericyclic reaction involves the formation of a new carbon-carbon sigma bond between the two aromatic rings, resulting in a transient dihydronaphthotriazole intermediate. researchtrends.netorganicreactions.org This ring-closing step is a reversible process, but the intermediate can be trapped in a subsequent oxidation step to drive the reaction toward the final product. researchtrends.netstrath.ac.uk The reaction must start from the cis-isomer, as the geometry of the trans-isomer does not allow for the necessary orbital overlap for ring closure. nih.govresearchtrends.net

The dihydronaphthotriazole intermediate formed during electrocyclization is generally unstable and can revert to the starting cis-stilbene (B147466). nih.govresearchtrends.net To obtain the stable, aromatic naphthotriazole product, this intermediate must be trapped via oxidation. researchtrends.netorganicreactions.org This process is known as oxidative photocyclization, or the Mallory reaction. nih.gov

Commonly, an oxidizing agent is included in the reaction mixture. Molecular oxygen can serve as the oxidant, but the reaction is often catalyzed and made more efficient by the addition of iodine. nih.govresearchtrends.netstrath.ac.uk The iodine facilitates the dehydrogenation of the dihydro intermediate, leading to the aromatization of the newly formed ring and yielding the final naphthotriazole product. nih.gov This method has proven effective for the cyclization of 1,2,3-triazolo-stilbenes to produce the corresponding naphtho- and other fused triazoles. researchgate.net

Derivatization and Functionalization Techniques

The functionalization of the this compound scaffold can be achieved either by incorporating desired functional groups into the starting materials before synthesis or by modifying the final heterocyclic product.

Pre-synthesis Functionalization: Substituted benzaldehydes or benzyl halides can be used in the initial Wittig reaction. This approach allows for the introduction of a wide variety of functional groups onto the aromatic rings of the final product.

Post-synthesis Derivatization: The final naphthotriazole ring system can undergo further chemical transformations. A notable example is the derivatization of the 1,2,3-triazole ring. The neutral triazole can be converted into a charged triazolinium salt, for instance, by reaction with an alkylating agent like methyl bromide. researchgate.net This modification significantly alters the electronic properties of the molecule, converting it into a charged derivative. researchgate.net Such derivatization can be used to tune the molecule's physical and biological properties.

Synthesis of Charged Triazolium Salts via Alkylation

The formation of charged triazolium salts from a neutral this compound core is typically achieved through N-alkylation. This process enhances the compound's solubility in polar solvents and modifies its electronic properties. The triazole ring contains nitrogen atoms that can be alkylated using various alkylating agents.

The reaction involves the quaternization of one of the nitrogen atoms in the 1,2,3-triazole ring of the this compound molecule. researchgate.netuea.ac.uk This is a common method for preparing 1,2,3-triazolium salts, which are valued as precursors for N-heterocyclic carbenes (NHCs) or as catalysts themselves. researchgate.netresearchgate.net The choice of alkylating agent is crucial as it determines the nature of the substituent introduced onto the triazole ring. Common alkylating agents include methyl iodide, ethyl iodide, and benzyl halides. uea.ac.uk

Microwave irradiation has been shown to be an effective technique for accelerating the N-alkylation of 1,4-disubstituted 1,2,3-triazoles, leading to significantly higher yields and shorter reaction times compared to conventional heating methods. uea.ac.uk For instance, the reaction of a 1-benzyl-4-phenyl-1,2,3-triazole (B3045496) with methyl iodide under microwave conditions can yield the corresponding 1-benzyl-3-methyl-4-phenyl-1,2,3-triazolium iodide in high yield. uea.ac.uk This methodology can be extrapolated to the this compound system, where the triazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

| Reactant (this compound) | Alkylating Agent | Conditions | Product | Yield |

| This compound | Methyl Iodide | Acetonitrile, 100 °C, Microwave | Methylated Stilbene Naphthotriazolium Iodide | High |

| This compound | Ethyl Iodide | Acetonitrile, 100 °C, Microwave | Ethylated Stilbene Naphthotriazolium Iodide | High |

| This compound | Benzyl Bromide | t-butanol/water | Benzylated Stilbene Naphthotriazolium Bromide | Good |

This interactive data table is based on typical alkylation reactions of 1,2,3-triazole systems and represents a hypothetical application to the this compound core. uea.ac.uk

Introduction of Substituents for Modulation of Molecular Characteristics

The molecular characteristics of this compound, such as its photophysical and electronic properties, can be fine-tuned by introducing various substituents onto its aromatic rings. nih.gov These modifications can influence properties like absorption and fluorescence spectra, quantum yields, and solubility. researchgate.netresearchgate.net The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

For example, in related stilbene systems, the introduction of substituents like cyano (–CN), methoxy (B1213986) (–OMe), or bromo (–Br) groups has been used to systematically study their effects on optical properties. researchgate.netchemrxiv.org Similarly, attaching a triphenylamine (B166846) (TPA) unit, known for its electron-donating and charge transport abilities, can enhance fluorescence emissions. chemrxiv.org The introduction of these substituents can be achieved either by starting with appropriately functionalized precursors before the core structure is synthesized or by post-synthetic modification of the this compound molecule. These modifications are crucial for tailoring the compound for specific applications, such as in fluorescent probes, optical brighteners, or materials for light-emitting diodes. chemrxiv.orgnih.gov

| Substituent Type | Position | Effect on Properties | Potential Application |

| Electron Donating (e.g., -OMe, -N(CH₃)₂) | Stilbene or Naphthyl Ring | Bathochromic shift (red-shift) in absorption/emission, increased fluorescence quantum yield. | Fluorescent dyes, OLEDs |

| Electron Withdrawing (e.g., -CN, -NO₂) | Stilbene or Naphthyl Ring | Hypsochromic shift (blue-shift) or red-shift depending on position, potential for charge-transfer states. | Nonlinear optics, electronic materials |

| Halogens (e.g., -Br, -Cl) | Stilbene or Naphthyl Ring | Can facilitate further cross-coupling reactions, heavy-atom effect can enhance intersystem crossing. | Synthetic intermediates, photosensitizers |

| Bulky Groups (e.g., -tBu) | Stilbene Ring | Can influence molecular packing in the solid state, potentially leading to aggregation-induced emission (AIE). | Solid-state emitters |

This interactive data table summarizes general substituent effects observed in stilbene and related conjugated systems. nih.govresearchgate.netbeilstein-archives.org

Alternative and Emerging Synthetic Routes to this compound Analogs

Besides the direct functionalization of a pre-formed this compound, several synthetic strategies can be employed to construct the core structure from simpler precursors. These methods offer flexibility in introducing a wide range of functional groups.

McMurry Coupling Approaches

The McMurry reaction is a powerful method for synthesizing alkenes, including stilbenes, through the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent. wikipedia.orgnih.gov This reaction can be applied to synthesize this compound analogs either through a cross-coupling of a naphthotriazole-functionalized carbonyl compound with another aryl carbonyl or through a homocoupling of a carbonyl compound that already contains both the naphthotriazole and an aryl moiety. nih.govnih.gov

The reaction is typically performed using titanium tetrachloride (TiCl₄) in combination with a reducing agent like zinc-copper couple (Zn(Cu)) or lithium aluminum hydride (LiAlH₄). wikipedia.orgnih.gov The key step is the formation of a pinacolate intermediate which is subsequently deoxygenated by the oxophilic titanium species to yield the alkene. wikipedia.org This approach is particularly useful for creating sterically hindered or highly substituted stilbene structures. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds, making them highly suitable for the synthesis of stilbene derivatives. rsc.orgmdpi.com

The Heck reaction involves the coupling of a vinylic compound (like a substituted styrene) with an aryl halide in the presence of a palladium catalyst and a base. nih.govgoogle.com To synthesize a this compound, this could involve reacting a vinyl-naphthotriazole with an aryl halide or a halo-naphthotriazole with a styrene (B11656) derivative. nih.gov

The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. mdpi.comnih.gov A potential route to a this compound analog would be the reaction between a vinylboronic acid and a halogenated naphthotriazole, or conversely, a naphthotriazole-boronic acid with a vinyl halide. nih.govscielo.br The Suzuki reaction is known for its high tolerance of various functional groups and generally proceeds with high stereoselectivity to yield (E)-stilbenes. nih.govresearchgate.net

| Reaction Name | Key Reactants | Catalyst System | Key Advantages |

| Heck Coupling | Aryl Halide + Alkene (Styrene) | Pd(OAc)₂, PPh₃, Base | Good functional group tolerance, readily available starting materials. google.com |

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., t-Bu₃PHBF₄), Base | Excellent functional group tolerance, stereospecific, mild reaction conditions. nih.govresearchgate.net |

This interactive data table outlines the key features of Palladium-catalyzed reactions for stilbene synthesis.

Diazotization, Coupling, and Oxidation Protocols

A classical and effective method for forming the naphthotriazole ring system involves a sequence of diazotization, azo coupling, and subsequent oxidative cyclization. google.com This process can be used to build the naphthotriazole moiety onto a pre-existing stilbene backbone.

The synthesis begins with an amino-substituted stilbene derivative. This amino group is converted into a diazonium salt using a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. mdpi.com The resulting diazonium salt is then reacted with a suitable coupling partner, such as an activated aromatic compound (e.g., a naphthylamine derivative), in an azo coupling reaction to form an ortho-aminoazo compound.

The final step is the oxidative cyclization of the ortho-aminoazo intermediate to form the stable 1,2,3-triazole ring. This oxidation can be carried out using various oxidizing agents, such as sodium hypochlorite (B82951) or copper salts, yielding the desired this compound product. google.com For example, a nitronaphthotriazostilbene can be synthesized via this route, and the nitro group can then be reduced to an amine for further functionalization. google.com

Spectroscopic Characterization of Stilbene Naphthotriazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of stilbene (B7821643) naphthotriazole compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a typical stilbene naphthotriazole, the protons of the stilbene moiety give rise to characteristic signals. The vinyl protons of the trans-stilbene (B89595) core typically appear as doublets in the range of δ 7.0-7.5 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration. The aromatic protons of the phenyl rings and the naphthotriazole system will resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern on the aromatic rings.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the ethylene (B1197577) bridge in the stilbene unit typically appear around δ 125-130 ppm. The aromatic carbons of the phenyl and naphthotriazole rings resonate in the range of δ 110-150 ppm. The chemical shifts of the carbons within the naphthotriazole moiety are influenced by the nitrogen atoms and the fused ring system.

Table 1: Representative ¹H NMR Chemical Shifts for a Stilbene Benzotriazole (B28993) Derivative This table presents typical chemical shift ranges for protons in a molecule containing both stilbene and benzotriazole moieties, which are structurally analogous to this compound.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl H | 7.1 - 7.3 | Doublet |

| Phenyl H | 7.2 - 7.8 | Multiplet |

Table 2: Representative ¹³C NMR Chemical Shifts for a Stilbene Benzotriazole Derivative This table presents typical chemical shift ranges for carbons in a molecule containing both stilbene and benzotriazole moieties, which are structurally analogous to this compound.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Vinyl C | 126 - 130 |

| Phenyl C | 125 - 140 |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

In the mass spectrum of a this compound, the molecular ion peak (M⁺) will be prominent, confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for stilbene derivatives may involve cleavage of the ethylene bridge or fragmentation of the substituent groups on the phenyl rings. For the naphthotriazole portion, fragmentation may involve the loss of nitrogen (N₂) from the triazole ring.

The analysis of optical brightening agents, which often contain stilbene-triazole structures, has demonstrated the utility of electrospray ionization (ESI) mass spectrometry for characterizing these types of compounds researchgate.net. HRMS analysis of benzotriazole derivatives has also been extensively reported, showcasing the ability to obtain precise mass measurements for formula confirmation nih.gov. For example, the HRMS (ESI/TOF) of a benzotriazole derivative was reported with a calculated m/z for [M + H]⁺ of 150.0662 and a found value of 150.0659, demonstrating high accuracy nih.gov.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conformations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within this compound molecules. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure and conjugation length.

The conformation of the stilbene unit (cis or trans) significantly impacts the UV-Vis spectrum. The trans isomer, being more planar, generally exhibits a longer wavelength of maximum absorption and a higher molar absorptivity compared to the sterically hindered and less planar cis isomer.

Table 3: Typical UV-Vis Absorption Data for Stilbene-Based Fluorescent Whitening Agents This table provides representative absorption data for compounds structurally related to this compound.

| Compound Type | Absorption Maximum (λ_max, nm) |

|---|---|

| Stilbene-Triazine Derivative | 350 - 365 |

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is a key technique for characterizing the light-emitting properties of this compound compounds, many of which are designed for applications as fluorescent dyes and optical brighteners. This technique measures the emission of light from a molecule after it has absorbed light.

This compound derivatives typically exhibit strong fluorescence, emitting in the blue region of the visible spectrum (around 420-470 nm) s4science.at. The large Stokes shift (the difference between the absorption and emission maxima) is a characteristic feature of these compounds and is desirable for fluorescent applications.

The fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process, is an important parameter. For many stilbene-based fluorescent whitening agents, the quantum yields are high, indicating that a large fraction of the absorbed photons are re-emitted as fluorescent light. For example, certain stilbene derivatives based on 1,3,4-oxadiazole (B1194373) have been reported to have fluorescence quantum yields ranging from 0.78 to 0.92 dntb.gov.ua. The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is another important characteristic that can be determined by time-resolved fluorescence spectroscopy. The solid-state fluorescence of methoxy-trans-stilbene derivatives has been systematically studied, revealing fluorescence quantum yields in the range of 0.07–0.69 nih.gov.

Table 4: Representative Fluorescence Emission Data for Stilbene-Based Fluorescent Compounds This table provides typical emission data for compounds structurally related to this compound.

| Compound Type | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|

| Stilbene-Oxadiazole Derivative | 489 - 493 | 0.78 - 0.92 |

| Methoxy-trans-stilbene Derivative | - | 0.07 - 0.69 |

Single-Crystal X-ray Diffraction for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound compounds.

For a this compound derivative, a single-crystal X-ray structure would reveal the planarity of the stilbene and naphthotriazole units. It would also show the torsion angles between the different ring systems, which can significantly influence the electronic and photophysical properties. For example, the crystal structure of a benzotriazole derivative revealed the dihedral angles between the benzotriazole group and substituted benzene (B151609) rings to be 89.63° and 10.18° asianpubs.org.

Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as π-π stacking and hydrogen bonding, which can affect the solid-state fluorescence properties nih.gov. The crystal structures of various triazole and indole-containing heterocyclic systems have been determined, showcasing the detailed structural information that can be obtained from this technique mdpi.commdpi.com. For instance, the crystal structure of a fused triazolo/thiadiazole with an indole (B1671886) scaffold was determined to be in a monoclinic system with a P2₁/n space group mdpi.com.

Table 5: Illustrative Crystal System and Space Group for a Benzotriazole Derivative This table provides an example of crystallographic data for a compound containing a benzotriazole moiety.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.331(3) |

| b (Å) | 8.9625(18) |

| c (Å) | 20.363(4) |

| β (°) | 105.11(3) |

Table of Mentioned Compounds

| Compound Name |

|---|

| Stilbene |

| Benzotriazole |

| Naphthotriazole |

| This compound |

| Stilbene Benzotriazole |

| Stilbene-Triazine |

| Diaminostilbene |

| Stilbene-Oxadiazole |

| Methoxy-trans-stilbene |

Photophysical Phenomena and Excited State Dynamics of Stilbene Naphthotriazole

E/Z Photoisomerization Mechanisms of the Stilbene (B7821643) Moiety

The defining photochemical reaction of the stilbene core within the stilbene naphthotriazole compound is its reversible E/Z (or trans-cis) isomerization. This process, occurring from both singlet and triplet excited states, involves significant conformational changes around the central ethylenic double bond.

Singlet Excited State Pathways and Relaxation

Upon direct photoexcitation, the stilbene moiety is promoted to an excited singlet state (S1). The isomerization process from this state is primarily governed by torsional relaxation. Both the cis (Z) and trans (E) isomers, upon excitation to their respective lowest excited singlet states (¹c* and ¹t), relax along the potential energy surface by twisting around the central C=C bond. nih.gov This twisting motion leads to a common, non-planar intermediate known as the "phantom singlet state" or perpendicular singlet state (¹p). nih.gov This twisted intermediate is characterized by its zwitterionic nature. nih.gov

From this ¹p* state, the molecule can deactivate non-radiatively back to the ground state (S0), partitioning between the cis and trans isomers. researchgate.net The decay from this twisted conformation is a key step in the photoisomerization cycle. The efficiency and dynamics of this process can be influenced by factors such as the energy of the excitation photons. For instance, studies on stilbene have shown that higher energy photons can enhance certain reaction pathways from the trans isomer, suggesting competition between relaxation to the S1 state and other processes from higher excited states. nih.gov

Triplet Excited State Pathways and Sensitization Phenomena

Isomerization of the stilbene moiety can also proceed via a triplet excited state (T1) mechanism, typically populated through intersystem crossing (ISC) from the S1 state or, more commonly, via triplet sensitization. researchgate.netkyoto-u.ac.jp In sensitization, a donor molecule (the sensitizer) with a suitable triplet energy absorbs light, undergoes ISC to its triplet state, and then transfers its triplet energy to the this compound molecule in a Dexter energy-transfer mechanism. kyoto-u.ac.jp

Once the stilbene moiety is in its triplet state, similar to the singlet pathway, it undergoes twisting around the central double bond. The process involves transitions between the trans triplet (³t), the cis triplet (³c), and a perpendicular triplet conformation (³p). rsc.org The isomerization is understood to proceed through the twisting from ³c to the ³p* conformation, which then decays to the ground state. rsc.org The triplet state serves as a crucial intermediate in the photoisomerization pathway. rsc.org

The choice of sensitizer (B1316253) can significantly affect the reaction's selectivity. For example, while typical triplet-sensitized isomerization of stilbene shows a preference for the (Z)-isomer, using para-benzoquinone as a sensitizer can shift the selectivity towards the (E)-isomer. kyoto-u.ac.jprsc.org This is attributed to the formation of a stable exciplex between stilbene and the sensitizer, which alters the spin-density distribution and favors the (E)-conformation. kyoto-u.ac.jprsc.org The quantum yields for triplet-mediated isomerization can be substantial; for stilbene itself, quantum yields for cis → trans and trans → cis isomerization have been reported as 0.22 and 0.42, respectively, when irradiated within the singlet-triplet absorption band. rsc.org

Photocyclization and Electrocyclization Processes within Naphthotriazole Systems

While the stilbene unit is known for its isomerization, the cis-stilbene (B147466) configuration can also undergo an irreversible photocyclization to form dihydrophenanthrene, which is subsequently oxidized to phenanthrene (B1679779). However, the naphthotriazole moiety introduces alternative and potentially competing photochemical pathways. Aromatic triazole systems, including benzotriazoles which are structurally related to naphthotriazoles, are known to undergo photochemical reactions involving ring-opening and subsequent rearrangements.

Upon UV irradiation, compounds like 1-substituted-1H-naphtho[2,3-d] nih.govresearchgate.netkyoto-u.ac.jptriazoles can undergo extrusion of molecular nitrogen (N₂) to yield a highly reactive diradical intermediate. This intermediate can then undergo intramolecular cyclization. Specifically, the photolysis of these naphthotriazoles leads to the formation of 1H-naphtho[2,3-c]azepine derivatives. This transformation is a key example of an electrocyclization process occurring within the naphthotriazole system, representing a significant deactivation pathway that competes with the photophysics of the attached stilbene unit.

Fluorescence Properties and Quantum Efficiency

The fluorescence of this compound is a result of the radiative decay from the S1 excited state to the S0 ground state. This emission competes directly with the non-radiative pathways of E/Z isomerization and other deactivation processes. The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf), which is highly sensitive to the molecular structure, substituents, and the molecule's environment.

Influence of Substituents and Molecular Packing on Fluorescence Quantum Yield and Lifetime

The substitution pattern on the stilbene and naphthotriazole rings profoundly impacts the fluorescence properties. Electron-donating or withdrawing groups, as well as bulky substituents, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength and changing the quantum yield. researchgate.net For instance, in related stilbene derivatives, introducing N-phenyl substituents on a 4-aminostilbene (B1224771) core leads to a significant increase in fluorescence quantum yield and a red shift in the emission spectra. ntu.edu.twnih.gov This "amino conjugation effect" promotes a more planar excited state with greater charge-transfer character, which disfavors the twisting motion required for isomerization and thus enhances fluorescence. ntu.edu.tw

In the solid state, the arrangement of molecules, or molecular packing, is a critical determinant of fluorescence efficiency. nih.gov Intermolecular interactions such as π-π stacking and hydrogen bonds can either enhance or quench fluorescence. nih.govresearchgate.net Strong π-π stacking can lead to aggregation-caused quenching (ACQ), where excited-state energy is dissipated non-radiatively through excimer formation. Conversely, certain packing arrangements can restrict the torsional motions associated with non-radiative decay pathways (like isomerization), leading to aggregation-induced emission (AIE). researchgate.net Studies on methoxy-trans-stilbene derivatives have shown that the solid-state fluorescence quantum yield is highly dependent on weak intermolecular contacts, including C···C (π-π stacking) and C···O interactions. nih.gov

The table below presents data on how substituents affect the photophysical properties of various trans-4-aminostilbene derivatives, illustrating the principles that would apply to a this compound system.

| Compound | Substituent at Amino Group | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

|---|---|---|---|---|---|

| 1a | -NH₂ | 336 | 416 | 0.02 | 0.08 |

| 1b | -N(CH₃)₂ | 353 | 434 | 0.02 | 0.14 |

| 1c | -NH(Ph) | 361 | 446 | 0.59 | 1.18 |

| 1d | -N(CH₃)(Ph) | 361 | 451 | 0.72 | 1.34 |

| 1e | -N(Ph)₂ | 368 | 464 | 0.87 | 1.54 |

Table 1. Photophysical data for trans-4-aminostilbene derivatives in cyclohexane, demonstrating the fluorescence enhancement by N-phenyl substitution. Data sourced from Yang, J.-S., et al. (2000).

Non-Radiative Deactivation Pathways (e.g., Internal Conversion, Intersystem Crossing, Excited State Intramolecular Proton Transfer (ESIPT))

Internal Conversion (IC): This is a very fast, radiationless process where the molecule transitions from a higher electronic state to a lower one (e.g., S1 → S0) without emitting a photon. For flexible molecules like stilbene derivatives, IC is often facilitated by conformational changes, such as the twisting that leads to isomerization.

Intersystem Crossing (ISC): This process involves a transition from an excited singlet state (S1) to a triplet state (T1). As discussed earlier, this is the primary mechanism for populating the triplet state in the absence of a sensitizer. The efficiency of ISC is influenced by the energy gap between the S1 and T1 states and the presence of heavy atoms. Once in the triplet state, the molecule can undergo isomerization or other photochemical reactions. rsc.org

Excited State Intramolecular Proton Transfer (ESIPT): This is a specialized and very rapid non-radiative pathway that can occur if the molecule contains both a proton-donating group (e.g., -OH) and a proton-accepting group (e.g., a nitrogen atom on the triazole ring) in close proximity. Upon excitation, the acidity and basicity of these groups change, facilitating the transfer of a proton. This creates a new transient species, the keto-tautomer, which has its own set of deactivation pathways. Research on chromophores linked to 2-(2-hydroxyphenyl)-benzotriazole, a close structural analog of a potential this compound precursor, shows that ESIPT is a highly probable deactivation channel. researchgate.net The process involves excitation of the initial enol form (E) followed by a low-barrier transition to the excited keto form (K), which then relaxes to the ground state before reverting to the enol form. This rapid cycle provides an efficient non-radiative decay route that competes with fluorescence. researchgate.net

Photostability and Photodegradation Mechanisms of Stilbene Naphthotriazoles

The photostability of stilbene naphthotriazoles, a class of compounds synthesized through the photochemical cyclization of stilbene-triazole precursors, is a critical factor in determining their potential applications. While the formation of these molecules is a photochemical process, their subsequent stability under continued irradiation is not extensively documented in scientific literature. The available information primarily focuses on the photochemistry of the stilbene precursors and the general stability of aromatic triazoles and other polycyclic aromatic nitrogen heterocycles.

The primary photochemical reaction leading to the formation of stilbene naphthotriazoles is the intramolecular electrocyclization of a cis-stilbene moiety linked to a triazole ring. This process is itself a photodegradation pathway for the precursor stilbene-triazole molecule. Upon absorption of ultraviolet (UV) light, the trans-isomer of the stilbene precursor typically undergoes isomerization to the cis-isomer. This is followed by a conrotatory 6π-electrocyclization to form a dihydrophenanthrene-like intermediate, which is then oxidized to the stable aromatic naphthotriazole structure. This reaction is analogous to the well-known Mallory reaction for the synthesis of phenanthrenes from stilbenes.

Once formed, the photostability of the resulting naphthotriazole structure is expected to be significantly higher than its stilbene precursor due to its rigid, planar, and highly aromatic nature. Polycyclic aromatic hydrocarbons and their nitrogen-containing heterocyclic analogues generally exhibit greater stability towards photodegradation compared to non-aromatic or less conjugated systems.

However, like all organic molecules, stilbene naphthotriazoles are susceptible to photodegradation upon prolonged exposure to high-energy UV radiation. The specific mechanisms of their photodegradation are not well-elucidated in the available literature. Based on the known photochemistry of related compounds, several potential degradation pathways can be postulated:

Photooxidation: In the presence of oxygen, excited-state naphthotriazoles may react to form various oxidized products. This process can be initiated by the formation of singlet oxygen or other reactive oxygen species sensitized by the excited naphthotriazole molecule. The degradation products could include quinone-like structures, hydroxylated derivatives, or ring-opened products.

Ring Cleavage: High-energy UV photons can lead to the cleavage of the aromatic rings or the triazole moiety. This would result in the formation of smaller, more volatile fragments. The stability of the 1,2,3-triazole ring itself can be a factor, as some triazole-containing compounds have been shown to undergo photochemical degradation, sometimes initiated by the cleavage of the N-N or N-C bonds within the triazole ring.

Polymerization: Under certain conditions, particularly in the solid state or in concentrated solutions, excited-state molecules can react with ground-state molecules, leading to the formation of dimers or higher oligomers.

| Parameter | Description | Hypothetical Value/Observation |

| Photodegradation Quantum Yield (Φd) | The efficiency of a photon in causing a chemical change in the molecule. | Expected to be low due to the high aromaticity and rigid structure. |

| Rate of Photodegradation (kd) | The rate at which the compound degrades under specific irradiation conditions (e.g., wavelength, intensity, solvent). | Would likely be dependent on the substituents on the naphthotriazole core and the presence of oxygen. |

| Major Photodegradation Products | The chemical structures of the main compounds formed upon irradiation. | Potentially hydroxylated or ring-opened products resulting from photooxidation. |

| Influence of Substituents | The effect of different functional groups on the photostability. | Electron-donating or withdrawing groups could alter the excited-state properties and thus the degradation pathways. |

Further research is required to experimentally determine these parameters and to fully understand the photodegradation mechanisms of stilbene naphthotriazoles. Such studies would be invaluable for assessing their long-term stability in applications where they might be exposed to light, such as in fluorescent materials, optical brighteners, or as photostabilizers.

Computational Chemistry and Theoretical Investigations of Stilbene Naphthotriazole

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of stilbene (B7821643) naphthotriazole precursors and their photoproducts. nih.govresearchgate.net Researchers employ DFT to computationally examine the geometries of synthesized 1,2,3-triazolostilbenes. nih.gov This method is instrumental in determining the most stable three-dimensional arrangements of atoms, bond lengths, and angles, which are fundamental to understanding the molecule's reactivity and physical properties.

The optimization of the molecular geometry is a critical first step in most computational studies, as the electronic properties are highly dependent on the structure. For the parent triazolostilbenes, DFT calculations help in understanding the conformational possibilities of the stilbene moiety (cis- vs. trans-isomers) and the spatial orientation of the triazole and phenyl rings. Following photochemical electrocyclization to form naphthotriazoles, DFT is again used to elucidate the planar, naphthalene-like geometry of the resulting product. nih.gov This structural change from a more flexible stilbene precursor to a rigid, planar naphthotriazole is a key factor influencing its biological and photophysical properties. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectra Prediction

To understand the interaction of these molecules with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to calculate the energies of electronic excited states, which allows for the prediction and interpretation of ultraviolet-visible (UV-Vis) absorption spectra. nih.govnih.gov

For stilbene naphthotriazole precursors, TD-DFT calculations provide insight into the electronic transitions observed in their experimental UV-Vis spectra. researchgate.netnih.gov By analyzing the molecular orbitals involved in these transitions, scientists can characterize them as, for example, π-π* or n-π* transitions, which are typical for conjugated aromatic systems. These calculations are performed for both the initial triazolostilbenes and the resulting naphthotriazole photoproducts, allowing for a direct comparison of their electronic properties and explaining the spectral shifts observed upon photochemical reaction. nih.gov In related push-pull chromophores based on a naphthyridine-stilbene dyad, TD-DFT has been successfully used to assess the influence of solvent polarity on UV-Visible absorption spectra. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

In stilbene-containing systems, the distribution of electron density in the HOMO and LUMO is typically spread across the π-conjugated framework. The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.org For donor-acceptor stilbene derivatives, the HOMO is often localized on the electron-donating part of the molecule and the LUMO on the electron-accepting part. The reduction in the energy gap between the HOMO and LUMO can promote effective intramolecular charge transfer (ICT). nih.gov Computational analysis of the HOMO and LUMO for stilbene naphthotriazoles and their precursors reveals how electron density is redistributed upon excitation and how this influences their properties, such as their potential for charge transfer and their reactivity.

Below is a representative table of HOMO-LUMO energy gaps for a series of designed naphthyridine-stilbene (NS) push-pull chromophores, illustrating the effect of different acceptor group substitutions.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| NS | -5.87 | -1.98 | 3.89 |

| NS1 | -5.99 | -2.54 | 3.45 |

| NS2 | -6.03 | -2.87 | 3.16 |

| NS3 | -6.12 | -3.11 | 3.01 |

| NS4 | -6.21 | -3.25 | 2.96 |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For systems like stilbene naphthotriazoles, MD simulations can provide valuable information on conformational flexibility and stability, particularly when interacting with other molecules or a biological environment. nih.govresearchgate.net

In the context of studying the biological activity of naphthotriazole derivatives, MD simulations have been employed to assess and validate the stability and flexibility of protein-ligand complexes. mdpi.comnih.gov For example, after docking a naphthotriazole inhibitor into the active site of an enzyme like cholinesterase, an MD simulation can be run to observe how the complex behaves over a period of nanoseconds. nih.gov Key parameters monitored during the simulation include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to evaluate the compactness of the complex. nih.gov These simulations confirm whether the binding mode predicted by docking is stable and provide a more dynamic picture of the molecular interactions.

Quantum Mechanical Cluster Approaches for Localized Electronic Interactions

For large systems, such as a ligand bound to a protein's active site, it can be computationally prohibitive to treat the entire system with high-level quantum mechanical methods. A quantum mechanical (QM) cluster approach offers a solution by treating a smaller, critical region (the "cluster") with QM methods, while the rest of the system is treated with a less computationally expensive method, such as molecular mechanics (MM).

This QM/MM approach has been utilized to study the interactions of naphthotriazole derivatives within the active site of enzymes. nih.gov After an initial docking pose is obtained, a cluster is defined, typically including the ligand and key amino acid residues of the enzyme's active site. This cluster is then subjected to geometry optimization using a QM method like DFT. nih.gov This allows for a more accurate description of the electronic interactions, such as hydrogen bonds and π-π stacking, between the inhibitor and the protein, providing deeper insight into the stabilizing forces that govern the binding affinity. nih.gov

Prediction of Nonlinear Optical Properties: Second Hyperpolarizabilities

Molecules with extended π-conjugated systems and significant intramolecular charge transfer character, like many stilbene derivatives, are often investigated for their nonlinear optical (NLO) properties. nih.govresearchgate.net NLO materials are important for applications in photonics and optoelectronics. nih.gov The key molecular property related to third-order NLO effects is the second hyperpolarizability (γ).

Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of new materials. By applying an external electric field in the calculations, it is possible to compute the first, second, and third-order polarizabilities. nih.gov While specific studies on the second hyperpolarizability of stilbene naphthotriazoles are not prominent, research on structurally similar naphthyridine-stilbene dyads demonstrates the approach. nih.gov In these systems, DFT calculations have been used to assess static and dynamic polarizabilities. The results show that substitutions with different electron-accepting groups can significantly enhance the NLO response. nih.gov Such theoretical predictions are crucial for screening candidate molecules and rationally designing new compounds with high NLO activity.

Exciplex Formation and Intermolecular Charge-Transfer Phenomena in Excited States

Exciplexes (excited-state complexes) are formed when a molecule in an electronic excited state interacts with a ground-state molecule, leading to a new, transient species with distinct photophysical properties, often characterized by a new, red-shifted emission band. This phenomenon is driven by intermolecular charge transfer.

Molecular Docking Studies of Ligand-Enzyme Interactions (e.g., Cholinesterases)

Molecular docking simulations have been employed to predict the binding conformations and affinities of this compound derivatives within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies reveal that the compounds preferentially bind to key subsites within the enzyme gorges, stabilized by a network of non-covalent interactions.

For instance, docking studies on selected naphthotriazole derivatives, such as compounds 3 and 5 , show their accommodation within the peripheral anionic site (PAS) of the AChE active site. Similarly, in BChE, derivatives like compounds 3 and 13 demonstrate a comparable placement within the active site, highlighting the role of the core aromatic scaffold in guiding the interaction. Molecular dynamics (MD) simulations have further been used to confirm the stability of these docked protein-ligand complexes.

The theoretical binding affinity, often expressed as the free energy of binding (ΔGbind), quantifies the stability of the ligand-enzyme complex. Lower binding energy values suggest a more stable and favorable interaction. Molecular docking studies have calculated these affinities for various naphthotriazole derivatives, comparing them against known inhibitors like galantamine.

For AChE, the estimated binding energies for compounds 3 and 5 were -8.91 kcal/mol and -9.53 kcal/mol, respectively. In the case of BChE, the binding energies for compounds 3 and 13 were calculated to be -7.56 kcal/mol and -6.81 kcal/mol, respectively, which are comparable to the reference inhibitor galantamine (-7.49 kcal/mol). These computational results align with experimental findings that show a higher inhibitory activity for many of these derivatives against BChE. The primary stabilizing forces identified in these complexes are non-covalent interactions, with π-π stacking being a predominant contributor to the stability.

Predicted Binding Affinities of Naphthotriazole Derivatives with Cholinesterases

| Compound | Target Enzyme | Lowest Free Energy of Binding (ΔGbind, kcal/mol) | Reference Ligand (Galantamine) ΔGbind (kcal/mol) |

|---|---|---|---|

| Naphthotriazole 3 | AChE | -8.91 | -10.11 |

| Naphthotriazole 5 | AChE | -9.53 | -10.11 |

| Naphthotriazole 3 | BChE | -7.56 | -7.49 |

| Thienobenzo-triazole 13 | BChE | -6.81 | -7.49 |

The geometry of the this compound scaffold and the nature of its substituents are critical determinants of the binding mode and affinity. The planar, naphthalene-like geometry of the cyclized photoproducts is considered more active than the more flexible stilbene precursors. This rigid, planar structure facilitates effective π-π stacking interactions with aromatic residues in the enzyme's active site.

A detailed analysis of the docked complexes reveals a variety of specific intermolecular interactions that stabilize the binding of this compound derivatives to cholinesterases.

π-π Stacking: This is the most dominant stabilizing interaction observed. In AChE, the fused aromatic rings of the naphthotriazole core engage in parallel π-π stacking with the indole (B1671886) ring of Trp286 and the phenyl ring of Tyr72, while the triazole portion interacts with Tyr341. In BChE, a similar crucial π-π stacking interaction occurs between the ligand's aromatic scaffold and the indole ring of Trp82, as well as with the imidazole (B134444) ring of His438, a key residue of the catalytic triad.

Hydrophobic and π-Alkyl Interactions: These interactions are also significant contributors. As mentioned, the pentenyl substituent on certain derivatives forms an alkenyl-π interaction with Tyr332 in BChE and a hydrophobic interaction with Phe338 in AChE. These interactions help to anchor the ligand within the active site gorge.

Hydrogen Bonds: In the specific docked orientations of naphthotriazole derivatives like 3 and 5 with AChE, no classical hydrogen bonds were observed. The orientation of the triazole ring did not position the nitrogen atoms favorably for hydrogen bonding with nearby residues. However, in other related heterocyclic inhibitors, hydrogen bonding has been identified as a potential stabilizing force.

The combination of these non-covalent interactions dictates the binding affinity and selectivity of this compound derivatives towards AChE and BChE, providing a rational basis for their observed inhibitory activity.

Key Intermolecular Interactions of Naphthotriazole Derivatives in Cholinesterase Active Sites

| Compound | Target Enzyme | Interaction Type | Key Amino Acid Residues |

|---|---|---|---|

| Naphthotriazole 3 | AChE | π-π Stacking | Trp286, Tyr72, Tyr341 |

| Hydrophobic | Phe338 | ||

| Naphthotriazole 5 | AChE | π-π Stacking | Trp286, Tyr72, Tyr341 |

| Orthogonal π-π Stacking | Phe338 | ||

| Naphthotriazole 3 | BChE | π-π Stacking | Trp82, His438 |

| Alkenyl-π | Tyr332 | ||

| Thienobenzo-triazole 13 | BChE | π-π Stacking | Trp82, His438 |

| Alkenyl-π | Tyr332 |

Structure Activity Relationships and Rational Design of Stilbene Naphthotriazole Derivatives

Impact of Heterocyclic Ring Type on Molecular Behavior and Electronic Properties

The nature of the heterocyclic ring integrated into the stilbene (B7821643) naphthotriazole scaffold is a critical factor governing the molecule's activity and electronic characteristics. Research comparing different heterocyclic systems has demonstrated that the choice of ring can significantly influence biological potency and selectivity.

For instance, studies comparing thiophene (B33073) triazoles with thiophene thiazoles have indicated that the type of heterocyclic ring is crucial for cholinesterase inhibition. Electrocyclized thiophene triazoles were found to be much more successful inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) than their thiazole (B1198619) counterparts nih.gov. This suggests that the electronic properties and interaction capabilities endowed by the triazole ring are more favorable for binding to the active sites of these enzymes.

Furthermore, the introduction of a thiophene ring into the core structure has been shown to improve biological activity in previous studies nih.gov. Computational studies on heteroaromatic ring analogues of donor-acceptor stilbenes have provided deeper insights into these electronic effects. The aromatic delocalization energies of different rings (benzene: 36 kcal/mol, thiophene: 29 kcal/mol, thiazole: 25 kcal/mol) play a significant role. A lower aromatic delocalization energy in the π-electron bridge facilitates charge transfer from a donor to an acceptor, leading to increased polarizability and hyperpolarizability nycu.edu.tw. This principle highlights how incorporating rings like thiophene or thiazole in place of a phenyl ring can enhance specific electronic properties.

The inherent dipolar nature of certain heterocycles, like thiazole, also dramatically affects molecular properties depending on their orientation within the molecule nycu.edu.tw. When the dipole of the thiazole ring reinforces the main molecular dipole created by donor-acceptor substituents, the resulting hyperpolarizability can be significantly enhanced, even exceeding that of thiophene analogues nycu.edu.tw. This demonstrates that both the type of heterocycle and its regiochemistry are vital considerations in molecular design.

Table 1: Comparison of Heterocyclic Ring Effects

| Heterocyclic System | Observed Impact | Reference |

|---|---|---|

| Thiophene Triazole | More potent inhibitor of AChE and BChE compared to thiazole analogue. | nih.gov |

| Thiophene | Introduction into the core structure can improve biological activity. | nih.gov |

Influence of Molecular Geometry (cis/trans Isomerism) on Photophysical and Interaction Profiles

The geometric arrangement of the stilbene core, specifically the cis and trans isomerism around the central double bond, profoundly affects the photophysical properties and biological interactions of stilbene naphthotriazole derivatives. The two isomers exhibit distinct stabilities, spectral characteristics, and photoreactivity.

Generally, trans-isomers are thermodynamically more stable than their cis counterparts, and stilbenes overwhelmingly occur naturally in the trans form mdpi.comnih.gov. However, the isomers can be interconverted, with UV irradiation often inducing a trans-to-cis isomerization mdpi.comnih.gov. This photoisomerization is a key feature of the stilbene scaffold. For example, upon excitation to the S1 state, both trans- and cis-stilbene (B147466) can evolve along the C=C torsion coordinate, leading to isomerization researchgate.net.

The stability difference is also evident under high pressure, where trans-stilbene (B89595) is found to be more stable and resistant to polymerization compared to cis-stilbene hpstar.ac.cn. This inherent stability of the trans configuration can be advantageous for biological applications. In studies of cholinesterase inhibitors, derivatives with a planar, naphthalene-like geometry (resulting from the photocyclization of the stilbene) were found to be more active than the non-planar stilbene precursors nih.gov. Among stilbene derivatives themselves, the trans isomer often shows better activity; for example, the derivative with a phenolic ring, trans-8a, was the most active of all tested thiazoles in one study nih.gov.

The photophysical profiles of the isomers are also distinct. Trans-stilbene typically exhibits fluorescence, while the fluorescence of cis-stilbene is often quenched due to the efficient isomerization pathway acting as a nonradiative decay channel researchgate.netsemanticscholar.org. The fluorescence spectrum of trans-stilbene in hexane (B92381) shows an emission maximum around 350 nm omlc.org. The photochemical dynamics are also isomer-specific; upon excitation to high-lying electronic states, trans-stilbene induces a phenyl twisting motion, whereas cis-stilbene can lead to an ultrafast ring-closing reaction to form 4a,4b-dihydrophenanthrene (B14708593) nih.gov.

Table 2: Properties of cis vs. trans Stilbene Isomers

| Property | trans-Isomer | cis-Isomer | References |

|---|---|---|---|

| Stability | More thermodynamically stable | Less stable | mdpi.comnih.govhpstar.ac.cn |

| Natural Occurrence | Predominant form | Rare | mdpi.comnih.gov |

| Fluorescence | Generally fluorescent | Often non-fluorescent or weakly fluorescent | researchgate.netomlc.org |

| Photoreactivity | Can isomerize to cis form | Can isomerize to trans form or undergo cyclization | mdpi.comnih.gov |

| Biological Activity | Often the more active isomer | Generally less active | nih.gov |

Role of Substituent Nature and Position on Spectroscopic and Interaction Characteristics

The type and placement of substituents on the aromatic rings of this compound derivatives are powerful tools for fine-tuning their spectroscopic properties and biological interactions. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic distribution within the molecule, thereby influencing absorption spectra, fluorescence, and binding affinity.

Studies have consistently shown that increasing the electron-donating or electron-withdrawing ability of terminal substituents leads to enhanced electron delocalization across the stilbene skeleton. This enhanced delocalization results in a bathochromic (red) shift in the UV-visible absorption maximum researchgate.netnih.gov. For instance, the introduction of acetyl groups, which are electron-withdrawing, can cause a large twist in the molecular structure that counteracts the expected electronic effect, but the principle of substituent-driven spectral shifts holds mdpi.com. Conversely, introducing electron-donating groups like N-alkyl or anilino moieties can destabilize the LUMO, leading to a larger HOMO-LUMO energy gap and a hypsochromic (blue) shift in the absorption maximum mdpi.com.

The position of the substituent is equally critical. In a series of naphthotriazole derivatives studied as cholinesterase inhibitors, a derivative with a meta-fluorophenyl substituent showed very good IC50 value against AChE. However, moving the fluorine atom to the para position significantly diminished this inhibitory activity nih.gov. This highlights the sensitivity of ligand-receptor interactions to the precise spatial arrangement of functional groups. Similarly, changing a substituent from a methyl group to a methoxy (B1213986) group was found to improve activity toward AChE while maintaining affinity for BChE nih.gov.

Substituents also modulate fluorescence properties. The introduction of various groups can affect not only the wavelength of fluorescence emission but also the fluorescence quantum yield. researchgate.net For example, stilbene dyes substituted with shorter alkyl chains (butyl group) or aromatic substituents have been observed to exhibit much higher quantum yields compared to those with longer chains (hexyl group) mdpi.com.

Table 3: Effect of Substituent Nature and Position

| Substituent Type/Position | Effect on Properties | Example | Reference |

|---|---|---|---|

| Electron-Withdrawing/Donating | Causes bathochromic (red) shift in UV absorption. | Introduction of nitro or amino groups. | researchgate.netnih.gov |

| Electron-Donating | Can cause hypsochromic (blue) shift by destabilizing LUMO. | N-hexyl substituent. | mdpi.com |

| Positional Isomerism | Drastically alters biological activity. | m-fluoro vs. p-fluoro substituent on phenyl ring. | nih.gov |

| Alkyl Chain Length | Affects fluorescence quantum yield. | Higher yield with shorter butyl vs. longer hexyl groups. | mdpi.com |

Design Principles for Modulating Photophysical and Theoretical Binding Properties

The rational design of this compound derivatives with specific functions hinges on the strategic manipulation of the structural elements discussed in the preceding sections. By integrating knowledge of heterocyclic ring effects, geometric isomerism, and substituent effects, specific design principles can be formulated to modulate photophysical and binding properties.

Scaffold Selection for Targeted Binding: The core heterocyclic structure should be chosen based on the target. For cholinesterase inhibitors, a thienobenzo- or naphtho-triazole skeleton has proven effective, particularly for targeting BChE nih.gov. The design process can be guided by previous results, selecting scaffolds that have already shown promise for a particular biological target nih.gov.

Incorporation of Specific Interaction Moieties: To enhance binding affinity and specificity, functional groups capable of forming key interactions with the target can be incorporated. For modulating metal-amyloid-β species, a rational design principle involves incorporating a metal binding site (e.g., two nitrogen atom donors) into the stilbene framework nih.gov. Computational modeling can predict favorable interactions, such as H-bonds involving triazole nitrogens and π-π stacking between the ligand's aromatic moieties and residues in an enzyme's active site, guiding the placement of these groups nih.gov.

Tuning Electronic and Photophysical Properties via Substituents: The absorption and emission properties can be systematically tuned by the judicious choice of substituents. To achieve red-shifted absorption and emission, "push-pull" systems can be designed by placing electron-donating groups on one end of the conjugated system and electron-withdrawing groups on the other researchgate.netnih.gov. This strategy enhances intramolecular charge transfer (ICT), which is often linked to desirable photophysical properties like high fluorescence quantum yields. The solubility and fluorescence efficiency can also be improved by adding specific substituents, such as benzoxazole (B165842) groups mdpi.com.

Control of Molecular Geometry and Rigidity: Since the trans isomer is often more stable and biologically active, synthetic strategies like the Wittig reaction can be employed to favor its formation nih.govnih.gov. Furthermore, creating a more rigid, planar naphthalene-like geometry through photocyclization has been shown to enhance biological activity compared to the more flexible stilbene precursor nih.gov. Therefore, designing molecules that can either adopt or be locked into a planar conformation can be a key strategy for improving efficacy. The introduction of chemical moieties that control Aβ interaction through a combination of hydrogen bonding and hydrophobic contacts can also be a critical design element nih.gov.

By applying these principles, researchers can move beyond serendipitous discovery and toward the rational, structure-based design of this compound derivatives with optimized performance for applications ranging from biological probes to therapeutic agents.

Advanced Material Science Applications of Stilbene Naphthotriazole Derivatives

Optoelectronic Device Integration

The integration of novel organic materials into optoelectronic devices is a rapidly advancing field, with the goal of developing more efficient and cost-effective technologies. Stilbene (B7821643) derivatives, in general, have been investigated for their potential in various optoelectronic applications due to their high luminescence and charge-transporting capabilities. The incorporation of a naphthotriazole unit is anticipated to further enhance these properties by modifying the electronic characteristics of the stilbene core.

In the realm of organic light-emitting diodes (OLEDs), stilbene derivatives have been explored as potential emitters or as components in the charge-transporting layers. While specific research on stilbene naphthotriazole derivatives in OLEDs is still emerging, the foundational properties of related compounds suggest their potential. For instance, donor-π-acceptor stilbene-based chromophores have been shown to exhibit pH-responsive fluorescence, with the ability to produce white light emission at specific pH values due to the simultaneous presence of neutral and protonated forms. nih.gov These chromophores have demonstrated exceptional white light quantum yields, making them promising candidates for high-performance lighting devices. nih.gov The introduction of a naphthotriazole group could modulate the emission color and improve the charge injection or transport properties within an OLED device.

A new luminescent material based on a small-molecule stilbene derivative containing anthracene (B1667546) has been synthesized and shown to have good thermal stability and luminescence properties, making it a potential material for OLED manufacturing. mdpi.com Devices fabricated with this material emitted green light with a brightness of 2300 cd/m². mdpi.com Furthermore, carbazole-π-imidazole derivatives have been utilized to achieve deep-blue emission in non-doped OLEDs, with a maximum external quantum efficiency (EQE) of 4.43%. mdpi.com These examples highlight the versatility of modifying the stilbene backbone to achieve desired optoelectronic properties.

| Derivative Class | Application in OLEDs | Key Findings | Potential Role of Naphthotriazole |

| Donor-π-Acceptor Stilbenes | White Light Emitters | pH-responsive fluorescence, high quantum yields for white light. nih.gov | Tuning of emission color and enhancement of charge transport. |

| Anthracene-Based Bis-Stilbene | Green Light Emitter | Good thermal stability and luminescence, brightness of 2300 cd/m². mdpi.com | Modification of electronic properties for improved device performance. |

| Carbazole-π-Imidazole Stilbenes | Deep-Blue Emitter | Achieved deep-blue emission with a maximum EQE of 4.43%. mdpi.com | Potential to act as an electron-accepting unit to tune the emission wavelength. |

Researchers have been actively developing various organic and inorganic hole transport materials to improve the performance of solar cells. nih.govnih.gov The design of new HTLs focuses on achieving suitable energy level alignment with the perovskite layer to facilitate efficient hole extraction and block electron transport. nih.gov Star-shaped thiophene-containing molecules based on tetrathienoanthracene and tetrathienylbenzene cores have been synthesized and used as HTMs in perovskite solar cells, demonstrating the potential of novel organic structures in this application. scispace.com While direct application of this compound in solar cells is not yet widely reported, the known properties of related stilbene and triazole compounds suggest that they could be designed to function as effective HTLs.

| Component | Function in Solar Cells | Relevant Research on Related Compounds | Potential Contribution of this compound |

| Hole Transport Layer (HTL) | Extracts and transports positive charges (holes) from the active layer to the anode. | Development of various organic HTLs to improve efficiency and stability. nih.govnih.gov | Enhanced hole mobility and optimized energy level alignment for improved device performance. |

| Electron Transport Layer (ETL) | Transports electrons to the cathode. | Naphthalene (B1677914) diimide-based materials have been investigated as n-type ETLs in perovskite solar cells. rsc.org | The electron-accepting nature of the naphthotriazole moiety could be utilized in designing ETL materials. |

Development as Optical Brightening Agents and Fluorescent Dyes

One of the most established applications of stilbene derivatives is as optical brightening agents (OBAs), also known as fluorescent whitening agents. These compounds absorb light in the ultraviolet region of the electromagnetic spectrum and re-emit it as blue light through fluorescence. This emitted blue light masks the inherent yellow cast of many materials, making them appear whiter and brighter. The global production of OBAs is dominated by di- and tetra-sulfonated triazole-stilbenes.

The core structure of these OBAs consists of a stilbene backbone, which provides the fluorescence, and sulfonic acid groups, which impart water solubility and affinity for substrates like cellulose (B213188) in textiles and paper. The triazole rings, often benzotriazole (B28993) or related structures, are incorporated to enhance the photostability and fluorescence efficiency of the molecule. Hybrid molecules consisting of dyes and UV absorbers like 2-(2-hydroxyphenyl)-2H-benzotriazole have been developed to create durable fluorescent materials. mdpi.com

The properties of some stilbene-based optical brightening agents are summarized in the table below:

| Compound Class | Substrate | Key Properties | Emission Wavelength Range (nm) |

| Disulfonated Stilbene Derivatives | Cotton, Paper | High affinity for cellulosic fibers, good water solubility. | 420-470 |

| Tetrasulfonated Triazole-Stilbenes | Detergents, Textiles | Excellent whitening effect, good lightfastness. | 420-470 |

| Stilbene-Biphenyl Derivatives | Plastics, Synthetic Fibers | High thermal stability, good compatibility with polymers. | 420-470 |

Molecular Photoswitches and Dynamic Systems

Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states upon exposure to light of specific wavelengths. This photoisomerization leads to a change in the molecule's properties, such as its shape, absorption spectrum, and chemical reactivity. Stilbene and its derivatives are a well-known class of photoswitches, undergoing a trans-cis (or E-Z) isomerization around the central carbon-carbon double bond.

A significant challenge with simple stilbenes is their propensity to undergo irreversible side reactions, such as photocyclization. To overcome this, "stiff-stilbenes" have been developed. These are sterically restricted analogues of stilbene that exhibit excellent photoswitching properties, including high quantum yields for photoisomerization and high thermal stability of the isomers. mdpi.comresearchgate.net These characteristics make them ideal candidates for building dynamic functional systems and responsive materials. The incorporation of a naphthotriazole moiety into a stilbene photoswitch could be used to tune the absorption wavelengths required for switching and to modulate the properties of the different isomeric states. The development of all-visible-light-driven stiff-stilbene photoswitches has been a recent advancement, expanding their potential applications in biological systems and smart materials. nih.govnih.gov

| Photoswitch Class | Switching Mechanism | Key Advantages | Potential Role of Naphthotriazole |

| Stilbene | Trans-cis (E-Z) photoisomerization | Reversible change in molecular geometry. | Tuning of switching wavelengths and properties of isomers. |

| Stiff-Stilbene | Trans-cis (E-Z) photoisomerization | High quantum yield, excellent thermal stability, resistance to side reactions. mdpi.comresearchgate.net | Fine-tuning of photophysical properties and introduction of new functionalities. |

| Imidazoleisoindole-Based Stilbene | E-Z photoisomerization and photocyclization | Reversible photochemical reactions with high quantum yields. researchgate.net | Modification of the electronic structure to control the switching pathways. |

Optical Sensing and Probe Development

The high fluorescence quantum yield and sensitivity of the fluorescence to the local environment make stilbene derivatives attractive candidates for the development of optical sensors and fluorescent probes. These probes can be designed to detect a wide range of analytes, including ions, small molecules, and biomacromolecules. The sensing mechanism often relies on a change in the fluorescence intensity or wavelength upon binding of the analyte to the probe.

For example, trans-stilbene-based fluorophores have been developed as probes for the spectral discrimination of native and protofibrillar forms of the protein transthyretin, which is associated with amyloid diseases. nih.gov These probes exhibit distinct emission maxima upon binding to the different protein conformations. nih.gov Similarly, stilbene-based fluorescent chemosensors have been designed for the selective detection of cyanide ions. nih.gov The incorporation of a naphthotriazole unit into a stilbene-based probe could provide a specific binding site for a target analyte or could modulate the electronic properties of the fluorophore to enhance the sensing response. Naphthalene and its derivatives are known to be efficient fluorescence probes for detecting and imaging purposes due to their unique photophysical and chemical properties. mdpi.com

| Probe Type | Target Analyte | Sensing Principle | Potential Role of Naphthotriazole |

| Protein Conformation Probe | Transthyretin (native vs. protofibrillar) | Change in fluorescence emission maxima upon binding. nih.gov | Enhancing binding affinity and specificity, tuning the fluorescence response. |

| Ion-Selective Chemosensor | Cyanide (CN⁻) | "Turn-off" fluorescence in the presence of the ion. nih.gov | Providing a specific recognition site for the target ion. |

| Biomarker Imaging Probe | β-Amyloid Plaques | Binding to the target and emitting fluorescence in the near-infrared region. nih.gov | Modifying the lipophilicity and improving the photostability of the probe. |

Future Perspectives and Research Challenges in Stilbene Naphthotriazole Chemistry

Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives

The predominant route to stilbene (B7821643) naphthotriazoles involves the intramolecular photochemical electrocyclization of 1,2,3-triazolo-stilbene precursors. nih.govnih.gov While effective for generating the core structure, this reliance on photochemistry presents significant challenges and opportunities for future development. A primary research goal is to move beyond current methods to develop more efficient, scalable, and versatile synthetic strategies.

Future research will likely focus on:

Non-Photochemical Pathways: A significant hurdle of photochemical reactions is their scalability. Developing alternative thermal or transition-metal-catalyzed cyclization reactions would be a major breakthrough, enabling larger-scale production. nih.gov Research into alternative synthetic routes, such as multi-step condensation and aromatization reactions, has already shown promise and represents an important area for continued exploration. mdpi.com

One-Pot Methodologies: The current multi-step process, which often begins with a Wittig reaction to form the stilbene precursor followed by photochemical cyclization, is time- and resource-intensive. mdpi.com Designing one-pot or tandem reactions that combine the formation of the stilbene backbone and its subsequent cyclization would drastically improve efficiency.